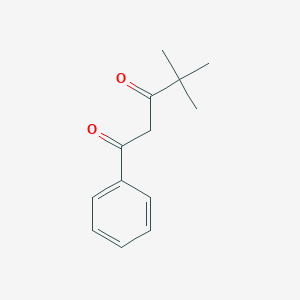

4,4-Dimethyl-1-phenylpentane-1,3-dione

概述

描述

4,4-Dimethyl-1-phenylpentane-1,3-dione is an organic compound with the molecular formula C13H16O2. It is a clear, colorless liquid or viscous liquid with a refractive index of 1.5590-1.5620 at 20°C . This compound is part of the complex ketones family and is used primarily for research purposes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-phenylpentane-1,3-dione typically involves the reaction of 4,4-dimethyl-1-phenylpentane with a suitable oxidizing agent. The reaction conditions often include a controlled temperature environment and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but it is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .

化学反应分析

Types of Reactions

4,4-Dimethyl-1-phenylpentane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Catalysts such as palladium or platinum, specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

科学研究应用

Coordination Chemistry

Bidentate Ligand

4,4-Dimethyl-1-phenylpentane-1,3-dione acts as a bidentate ligand in coordination chemistry. Its structure allows it to form stable complexes with various metal ions, which are essential in catalysis and material science. The ability to stabilize metal ions enhances the efficiency of catalytic processes, making it valuable for synthesizing complex organic compounds.

Organic Synthesis

Reagent in Synthetic Pathways

This compound is utilized as a reagent in organic synthesis due to its diketone functionality. It can participate in various reactions such as aldol condensation and Michael addition, facilitating the construction of complex molecular architectures. Its reactivity is particularly useful in the synthesis of pharmaceuticals and fine chemicals.

Photochemical Applications

Photolysis Reactions

Research indicates that this compound undergoes photochemical reactions when exposed to UV light. In the presence of oxygen, it can produce furan derivatives and other compounds through mechanisms involving biradicals. Such reactions are significant for developing new materials and understanding photochemical processes in organic chemistry .

UV Absorbent and Cosmetic Applications

Cosmetic Formulations

The compound has been explored for its potential as a UV ray absorbent in cosmetic formulations. Its ability to absorb ultraviolet radiation makes it suitable for inclusion in sunscreens and other skincare products aimed at protecting the skin from harmful UV exposure . This application highlights its importance in dermatological science and cosmetic chemistry.

Biomedical Research

Potential Therapeutic Uses

In biomedical research, this compound has been investigated for its pharmacological properties. Its derivatives may exhibit biological activities that could be harnessed for therapeutic applications. Ongoing studies aim to explore its efficacy against various diseases and conditions .

Case Study 1: Coordination Complexes

A study published in a reputable journal demonstrated the formation of coordination complexes using this compound with transition metals such as copper and nickel. These complexes exhibited enhanced catalytic activity in oxidation reactions, showcasing the compound's utility in industrial catalysis.

Case Study 2: Photochemical Transformations

Research conducted on the photochemical behavior of this diketone revealed that under UV irradiation, it could effectively generate reactive intermediates that lead to the synthesis of valuable organic compounds, including furan derivatives. This study emphasized the importance of light-induced reactions in synthetic organic chemistry.

Case Study 3: Cosmetic Applications

A patent application outlined the formulation of a sunscreen containing derivatives of this compound as UV filters. Clinical trials indicated that formulations incorporating this compound provided superior protection against UV-induced skin damage compared to traditional sunscreen agents.

作用机制

The mechanism of action of 4,4-Dimethyl-1-phenylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical reactions .

相似化合物的比较

Similar Compounds

- 4,4-Dimethyl-2-phenylpentane-1,3-dione

- 4,4-Dimethyl-1-phenylbutane-1,3-dione

- 4,4-Dimethyl-1-phenylhexane-1,3-dione

Uniqueness

4,4-Dimethyl-1-phenylpentane-1,3-dione is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its applications in research and industry highlight its versatility and importance in various scientific fields .

生物活性

4,4-Dimethyl-1-phenylpentane-1,3-dione (DMPD) is an organic compound that belongs to the class of diketones. It has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores the biological activity of DMPD, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₃H₁₆O₂

- Molecular Weight : 204.27 g/mol

- Boiling Point : 127–128 °C (2 mmHg)

- Density : 1.024 g/cm³

DMPD features a phenyl group attached to a pentane backbone with two methyl groups at the fourth carbon position, contributing to its distinctive reactivity and interactions with biological systems .

Mechanisms of Biological Activity

The biological activity of DMPD can be attributed to several mechanisms:

- Enzyme Inhibition : DMPD has been studied for its inhibitory effects on various enzymes, including tyrosinase. Tyrosinase is crucial in melanin biosynthesis, and DMPD's inhibition can lead to reduced melanin production, making it a candidate for cosmetic applications .

- Antioxidant Properties : DMPD exhibits antioxidant activity, which is beneficial in combating oxidative stress-related diseases. Its ability to scavenge free radicals may contribute to its protective effects against cellular damage .

- Chelation Properties : The compound can form chelate complexes with metal ions, influencing various biological processes and enhancing its pharmacological effects .

1. Tyrosinase Inhibition

A study evaluated the inhibitory effects of DMPD on mushroom tyrosinase, revealing significant inhibition comparable to standard inhibitors like kojic acid. The IC50 value for DMPD was found to be lower than that of kojic acid, indicating its potential as a more effective tyrosinase inhibitor .

2. Antioxidant Activity

Research demonstrated that DMPD possesses notable antioxidant capabilities. In vitro assays showed that it effectively reduced oxidative stress markers in cellular models. This property suggests its potential use in formulations aimed at reducing oxidative damage in skin care products .

3. Metal Complexation

The compound has been shown to form stable complexes with transition metals, enhancing its bioactivity. For instance, studies involving copper complexes of DMPD indicated improved catalytic properties in polymerization reactions, highlighting its versatility in both biological and industrial applications .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity | Key Findings |

|---|---|---|---|

| This compound | Structure | Tyrosinase inhibitor, antioxidant | Effective at lower concentrations than kojic acid |

| 4,4-Dimethyl-1-phenylpentan-3-one | Similar backbone but lacks one carbonyl group | Limited biological studies | Primarily used in organic synthesis |

| 1,10-(1,3-phenylene)-bis(4,4-dimethylpentane-1,3-dione) | Bis-diketone structure | Potential enzyme inhibitor | Enhanced activity compared to mono-diketones |

属性

IUPAC Name |

4,4-dimethyl-1-phenylpentane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2,3)12(15)9-11(14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORVLKADAZQYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343478 | |

| Record name | 4,4-dimethyl-1-phenylpentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13988-67-5 | |

| Record name | 4,4-Dimethyl-1-phenyl-1,3-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13988-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-dimethyl-1-phenylpentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4,4-Dimethyl-1-phenylpentane-1,3-dione utilized in the synthesis of 2-(tert-butyl)-4-phenyloxetane?

A1: this compound serves as the crucial starting point for synthesizing the geometric isomers of 2-(tert-butyl)-4-phenyloxetane. [] The synthesis involves a two-step process:

- Cyclization: These diols undergo stereospecific cyclization to yield the respective cis and trans isomers of 2-(tert-butyl)-4-phenyloxetane. [] This reaction sequence highlights the versatility of this compound as a precursor in organic synthesis.

Q2: What spectroscopic techniques were employed to characterize the synthesized 2-(tert-butyl)-4-phenyloxetane isomers?

A2: Following separation by column chromatography, the newly synthesized 2-(tert-butyl)-4-phenyloxetane isomers were comprehensively characterized using various spectroscopic techniques. [] While the specific techniques are not named in the abstract, researchers likely employed methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structures and purity of the synthesized oxetane isomers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。